molecular formula C8H6ClN B13058234 2-Chloro-6-(prop-1-YN-1-YL)pyridine

2-Chloro-6-(prop-1-YN-1-YL)pyridine

Cat. No.: B13058234
M. Wt: 151.59 g/mol
InChI Key: POWVHWTUIQIPHU-UHFFFAOYSA-N
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Description

2-Chloro-6-(prop-1-YN-1-YL)pyridine is a chemical compound with the molecular formula C8H6ClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(prop-1-YN-1-YL)pyridine typically involves the reaction of 2-chloropyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(prop-1-YN-1-YL)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The triple bond in the prop-1-YN-1-YL group can participate in addition reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Addition Reactions: Reagents like hydrogen or halogens can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another group.

    Addition Reactions: Products include compounds where the triple bond is converted to a double or single bond.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-6-(prop-1-YN-1-YL)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(prop-1-YN-1-YL)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
  • 6-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
  • 2-(prop-1-yn-1-yl)pyridine

Uniqueness

2-Chloro-6-(prop-1-YN-1-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-6-prop-1-ynylpyridine

InChI

InChI=1S/C8H6ClN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3

InChI Key

POWVHWTUIQIPHU-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC(=CC=C1)Cl

Origin of Product

United States

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